

Spectroscopic Profile of β -Butyrolactone: A Technical Guide

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Compound of Interest

Compound Name: *beta-Butyrolactone*

CAS No.: 36536-46-6

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This technical guide provides an in-depth analysis of the spectroscopic data for **beta-butyrolactone** (β -butyrolactone), a valuable chiral building block in the synthesis of pharmaceuticals and biodegradable polymers. The following document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound.

Executive Summary

β -Butyrolactone, with the chemical formula $C_4H_6O_2$, is a cyclic ester that plays a crucial role in various chemical syntheses. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control. This guide presents a comprehensive summary of its 1H NMR, ^{13}C NMR, IR, and MS data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data

The empirical data gathered from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of β -butyrolactone in deuterated chloroform (CDCl_3) provides distinct signals corresponding to the protons in its four-membered ring structure.

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constants (J) in Hz
H-4	~4.70	Multiplet	$J(\text{H-4, H-3a}) = 5.6$ $J(\text{H-4, H-3b}) = 4.3$ $J(\text{H-4, CH}_3) = 6.1$
H-3a	~3.56	Multiplet	$J(\text{H-3a, H-4}) = 5.6$ $J(\text{H-3a, H-3b}) = -16.3$
H-3b	~3.08	Multiplet	$J(\text{H-3b, H-4}) = 4.3$ $J(\text{H-3b, H-3a}) = -16.3$
-CH ₃	~1.56	Doublet	$J(\text{CH}_3, \text{H-4}) = 6.1$

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum reveals the chemical environment of the four carbon atoms in the β -butyrolactone molecule.

Carbon Assignment	Chemical Shift (δ) in ppm
C=O (Carbonyl)	~172.0
C-4	~75.0
C-3	~45.0
-CH ₃	~22.0

Infrared (IR) Spectroscopy

The IR spectrum of β -butyrolactone is characterized by a prominent absorption band corresponding to the carbonyl group, a hallmark of lactones.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~1813	C=O stretch (carbonyl)	Strong
~2980-2850	C-H stretch (aliphatic)	Medium
~1450	C-H bend (scissoring)	Medium
~1380	C-H bend (rocking)	Medium
~1180	C-O stretch	Strong

Mass Spectrometry (MS)

Electron impact mass spectrometry of β -butyrolactone results in a characteristic fragmentation pattern, providing valuable information for its identification.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment
86	1.0	[M] ⁺ (Molecular Ion)
71	4.3	[M - CH ₃] ⁺
43	80.5	[CH ₃ CO] ⁺
42	100.0	[C ₂ H ₂ O] ⁺
41	38.1	[C ₃ H ₅] ⁺
39	33.0	[C ₃ H ₃] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

- **Sample Preparation:** A solution of β -butyrolactone (approximately 5-10 mg) is prepared in about 0.6-0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a pulse width of 30-45 degrees and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** The carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the TMS signal.

IR Spectroscopy Protocol

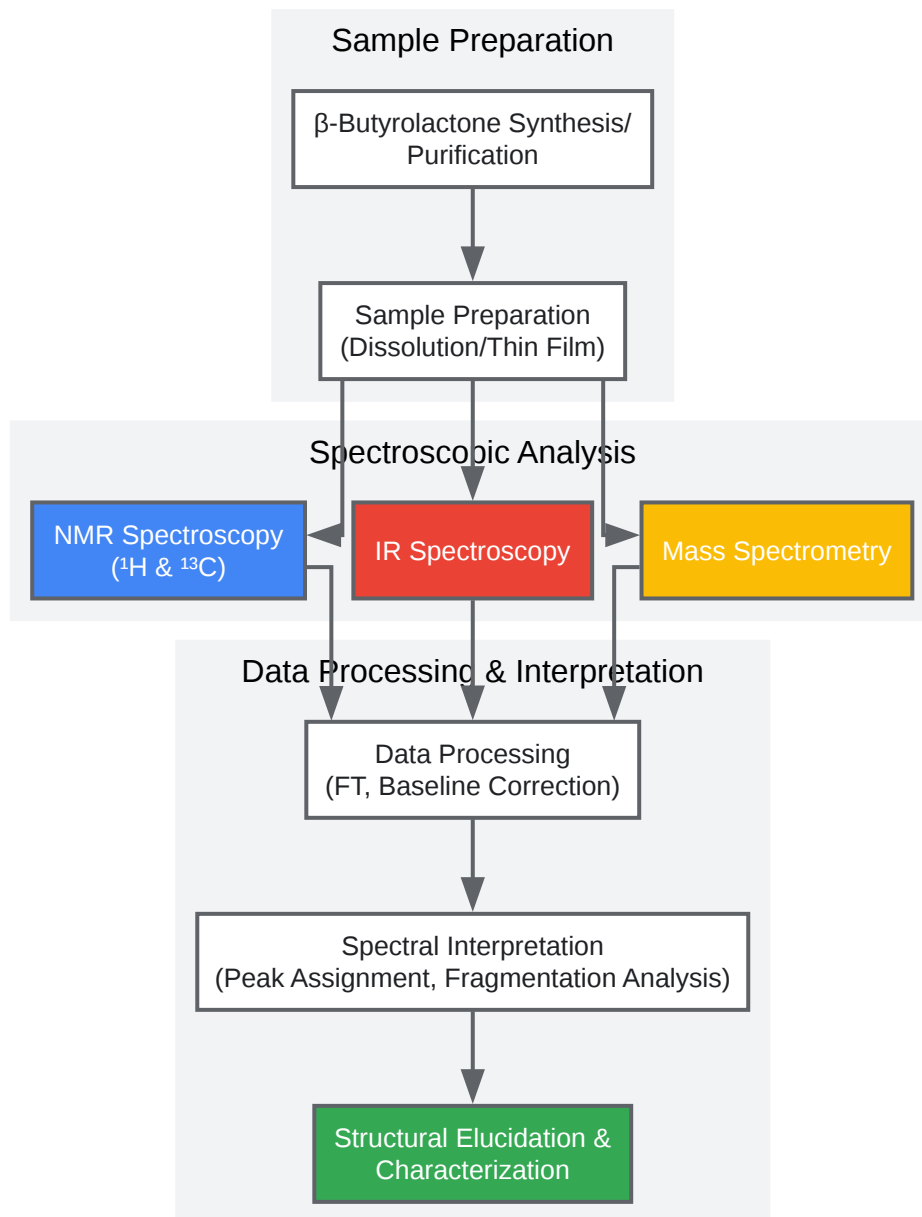
- **Sample Preparation:** For liquid samples like β -butyrolactone, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrumentation:** An FTIR spectrometer is used for analysis. A background spectrum of the clean salt plates is recorded first.
- **Data Acquisition:** The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

- **Sample Introduction:** A small amount of β -butyrolactone is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
- **Ionization:** Electron Impact (EI) ionization is employed, where the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or a similar detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like β -butyrolactone.

General Workflow for Spectroscopic Analysis of β -Butyrolactone

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Caption: General workflow for the spectroscopic analysis of β -butyrolactone.

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